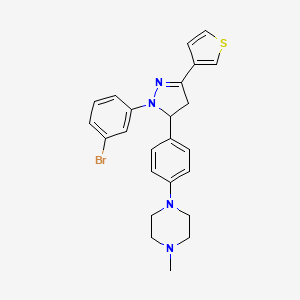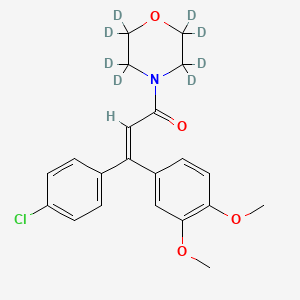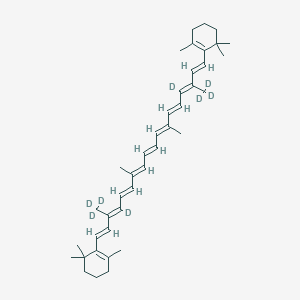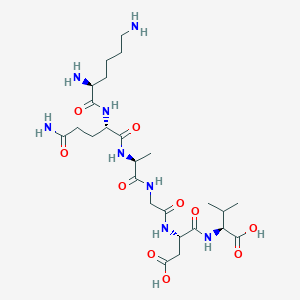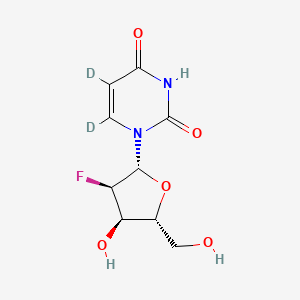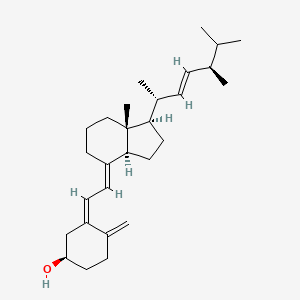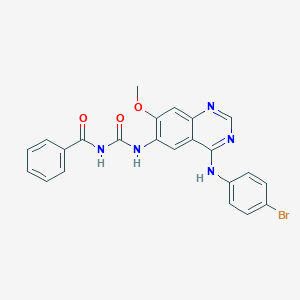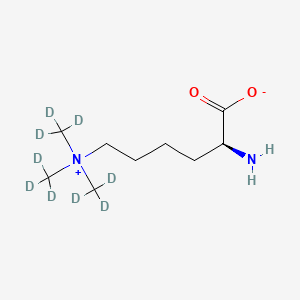
Trimethyllysine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyllysine-d9 is a deuterated form of trimethyllysine, an important post-translationally modified amino acid. It plays a significant role in carnitine biosynthesis and the regulation of key epigenetic processes . The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the dynamics of trimethyllysine in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyllysine-d9 typically involves the methylation of lysine with deuterated methyl groups. One common method is the reductive methylation of lysine using formaldehyde-d2 and sodium cyanoborohydride . The reaction conditions usually involve a pH of around 7-8 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity . The deuterated reagents are carefully handled to prevent contamination and ensure the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Trimethyllysine-d9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced back to lysine under specific conditions.
Substitution: It can undergo substitution reactions where the trimethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Trimethylamine N-oxide.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives.
Scientific Research Applications
Trimethyllysine-d9 is widely used in scientific research due to its unique properties:
Mechanism of Action
Trimethyllysine-d9 exerts its effects by participating in the biosynthesis of carnitine and regulating epigenetic processes . It is recognized by specific reader proteins that distinguish between different lysine methylation states and initiate downstream cellular processes . The molecular targets include protein lysine methyltransferases and demethylases, which dynamically control protein lysine methylation .
Comparison with Similar Compounds
Similar Compounds
Trimethyllysine: The non-deuterated form, involved in similar biological processes.
N6-methyllysine: Another methylated lysine derivative with distinct biological roles.
N6-acetyllysine: An acetylated lysine derivative involved in different epigenetic regulations.
Uniqueness
Trimethyllysine-d9 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies and provides insights into the dynamics of trimethyllysine in biological systems .
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC[C@@H](C(=O)[O-])N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



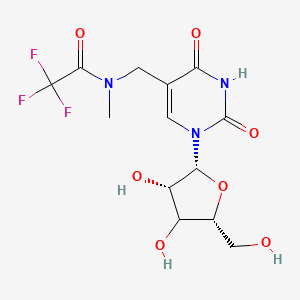
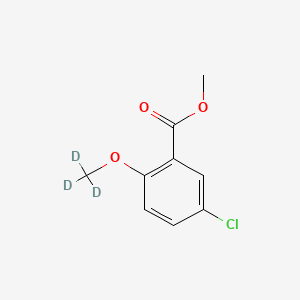
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
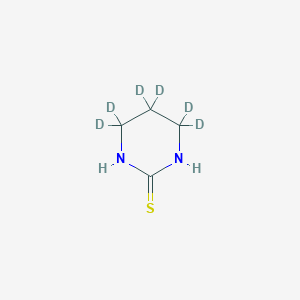
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
